REACTION_CXSMILES
|
C[O-].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([O:11][CH3:12])=[CH:6][C:5]=1[NH:13][C:14]1[C:23]2[C:18](=[CH:19][C:20]([O:26][CH2:27][CH2:28][CH2:29][N:30]3[CH2:35][CH2:34][N:33]([CH3:36])[CH2:32][CH2:31]3)=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]=[CH:16][C:15]=1[C:37]#[N:38]>O>[OH2:11].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([O:11][CH3:12])=[CH:6][C:5]=1[NH:13][C:14]1[C:23]2[C:18](=[CH:19][C:20]([O:26][CH2:27][CH2:28][CH2:29][N:30]3[CH2:35][CH2:34][N:33]([CH3:36])[CH2:32][CH2:31]3)=[C:21]([O:24][CH3:25])[CH:22]=2)[N:17]=[CH:16][C:15]=1[C:37]#[N:38] |f:0.1,3.4|
|
Name
|
4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].ClC1=C(C=C(C(=C1)Cl)OC)NC1=C(C=NC2=CC(=C(C=C12)OC)OCCCN1CCN(CC1)C)C#N
|
Name
|
VI
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with 2 mL water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O.ClC1=C(C=C(C(=C1)Cl)OC)NC1=C(C=NC2=CC(=C(C=C12)OC)OCCCN1CCN(CC1)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |